
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one
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Overview
Description
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes a phenyl group, a methoxy(methyl)amino group, and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of a phenylacetone derivative with a methoxy(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-2-one
- (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-4-one
Uniqueness
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an organic compound that has garnered attention due to its diverse biological activities, attributed to its unique structural features, including a phenyl group, a pentene backbone, and methoxy(methyl)amino functional groups. This article explores its biological activities, synthesis pathways, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the methoxy and amino groups enhances the compound's ability to engage in hydrogen bonding and other molecular interactions, influencing its reactivity and biological properties.
1. Antioxidant Activity
Compounds with similar structural motifs have demonstrated significant antioxidant properties. These properties enable them to neutralize free radicals, potentially reducing oxidative stress in biological systems. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial strains. This activity may stem from its capacity to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular processes. Such properties suggest potential applications in developing new antimicrobial agents.
3. Anti-Cancer Activity
Research indicates that compounds with structural similarities can inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. In vitro studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anti-cancer agent .
Synthesis Pathways
The synthesis of this compound can be achieved through various synthetic routes. Key methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form imines followed by reduction.
- Alkylation : Employing alkyl halides to introduce the methoxy(methyl)amino group onto the phenylpentene backbone.
These synthetic pathways highlight the versatility in producing this compound, which is critical for further pharmacological studies .
Case Studies and Research Findings
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |
This compound | HL-60 (Leukemia) | TBD | Inhibits proliferation |
Preliminary results indicate that this compound exhibits significant cytotoxicity in HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a selective action against cancerous cells while sparing normal tissues .
Properties
CAS No. |
1356089-40-1 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-5-[methoxy(methyl)amino]-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H17NO2/c1-14(16-2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+ |
InChI Key |
DJAOQKVGOGZYLH-CMDGGOBGSA-N |
Isomeric SMILES |
CN(CCC(=O)/C=C/C1=CC=CC=C1)OC |
Canonical SMILES |
CN(CCC(=O)C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
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